molecular formula C11H15NO B15227902 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol

Cat. No.: B15227902
M. Wt: 177.24 g/mol
InChI Key: PVICIXINMHHRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Chemical Reactions Analysis

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol undergoes several types of chemical reactions:

Scientific Research Applications

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific hydroxyl group, which allows for unique chemical reactions and potential biological activities.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol

InChI

InChI=1S/C11H15NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h4-5,7-8,12-13H,2-3,6H2,1H3

InChI Key

PVICIXINMHHRTA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)NCCC2)O

Origin of Product

United States

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